molecular formula C13H20ClNO B6291622 (R)-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride CAS No. 2565792-88-1

(R)-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride

Cat. No.: B6291622
CAS No.: 2565792-88-1
M. Wt: 241.76 g/mol
InChI Key: ODEOQGZEQRNFFK-HNCPQSOCSA-N
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Description

“®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride” is likely a chemical compound that contains a cyclopentyloxy group and a phenyl group attached to an ethanamine backbone. The “®” indicates the configuration of the chiral center in the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines .


Molecular Structure Analysis

The molecular structure likely consists of a cyclopentyloxy group and a phenyl group attached to an ethanamine backbone. The “®” indicates the configuration of the chiral center in the molecule .


Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of amines and ethers. For example, amines can react with acyl chlorides in a nucleophilic addition / elimination reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Amines typically have a fishy smell and can form hydrogen bonds, which can affect their boiling points and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action could involve nucleophilic attack on a carbon atom in an acyl chloride .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12;/h6-10,12H,2-5,14H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEOQGZEQRNFFK-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC2CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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